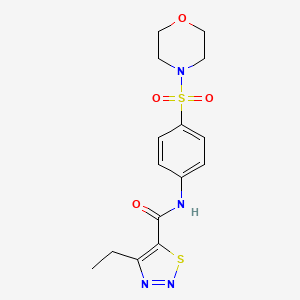

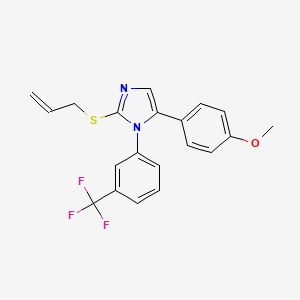

4-ethyl-N-(4-morpholin-4-ylsulfonylphenyl)thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-ethyl-N-(4-morpholin-4-ylsulfonylphenyl)thiadiazole-5-carboxamide” is a chemical compound. It’s a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

The synthesis of similar compounds involves an efficient, eco-friendly, and green method . The process involves the creation of a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives in ethanol at room temperature in green conditions . The yield of this process can be up to 90% .Molecular Structure Analysis

The molecular structures of the synthesized compounds are verified using spectroscopic methods . The compounds are subjected to in silico analysis, including Lipinski’s rule and ADMET prediction .Chemical Reactions Analysis

The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives . The newly synthesized compounds are fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .Scientific Research Applications

Chemical Synthesis and Derivative Formation

The reactions of thiadiazole derivatives, like 4-ethyl-N-(4-morpholin-4-ylsulfonylphenyl)thiadiazole-5-carboxamide, have been explored in various studies. For instance, Remizov et al. (2019) investigated the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases, leading to the formation of thioamides of furylacetic acid and other derivatives under specific conditions. This study indicates the potential of thiadiazole compounds in synthesizing various chemical entities with potential applications in medicinal chemistry and materials science (Remizov, Pevzner, & Petrov, 2019).

Antimicrobial and Biological Activities

Research has also focused on the synthesis of hybrid molecules containing thiadiazole units and investigating their biological activities. Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with thiadiazole nuclei, assessing their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited moderate antimicrobial activity, highlighting the potential of thiadiazole derivatives in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anti-inflammatory and Analgesic Properties

The synthesis and pharmacological evaluation of thiadiazole derivatives for anti-inflammatory and analgesic properties have also been a subject of interest. Shkair et al. (2016) designed and synthesized a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, evaluating them as anti-inflammatory and analgesic agents. Some compounds showed significant activities, indicating the therapeutic potential of thiadiazole derivatives in managing pain and inflammation (Shkair, Shakya, Raghavendra, & Naik, 2016).

Mechanism of Action

While the exact mechanism of action for “4-ethyl-N-(4-morpholin-4-ylsulfonylphenyl)thiadiazole-5-carboxamide” is not specified, similar compounds have shown good binding affinity to SARS-CoV-2 Mpro enzyme . This suggests that these compounds could inhibit the Mpro enzyme, a critical viral enzyme that plays a vital role in viral replication .

Future Directions

The synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives could be potential candidates for COVID-19 drug development . To confirm these drugs’ antiviral efficacy in vivo, more research is required . This proven method could aid in the search for the SARS-CoV-2 pandemic’s desperately needed medications .

properties

IUPAC Name |

4-ethyl-N-(4-morpholin-4-ylsulfonylphenyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S2/c1-2-13-14(24-18-17-13)15(20)16-11-3-5-12(6-4-11)25(21,22)19-7-9-23-10-8-19/h3-6H,2,7-10H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJULZIADQGXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2876087.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2876089.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2876097.png)

![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2876099.png)